2-Acetyl-1-(phenylsulfonyl)pyrrole

Übersicht

Beschreibung

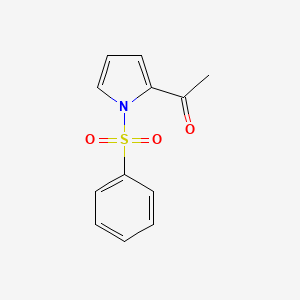

2-Acetyl-1-(phenylsulfonyl)pyrrole is an organic compound with the molecular formula C12H11NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features both an acetyl group and a phenylsulfonyl group attached to the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Acetyl-1-(phenylsulfonyl)pyrrole can be synthesized through the reaction of 1-(phenylsulfonyl)pyrrole with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process. The general reaction scheme is as follows:

[ \text{1-(Phenylsulfonyl)pyrrole} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistent product quality.

Analyse Chemischer Reaktionen

Oxidation to Carboxylic Acid

The acetyl group undergoes haloform reaction to form 1-(phenylsulfonyl)pyrrole-2-carboxylic acid. This reaction typically employs iodine (I₂) in alkaline conditions (e.g., NaOH), cleaving the acetyl group to yield the carboxylic acid derivative .

| Reagents/Conditions | Product | Application |

|---|---|---|

| I₂, NaOH, H₂O, Δ | 1-(Phenylsulfonyl)pyrrole-2-carboxylic acid | Precursor for amide derivatives |

Amidation of Carboxylic Acid Derivatives

The carboxylic acid intermediate is further functionalized via amide bond formation . Using polymer-supported carbodiimide (PS-carbodiimide) under microwave irradiation, the acid reacts with amines to yield carboxamide derivatives .

Example Reaction:

| Amine Input | Yield (%) | Inhibitory Activity (α-CA II) |

|---|---|---|

| Benzylamine | 72 | 58.6% inhibition |

| Cyclohexylamine | 68 | 42.3% inhibition |

Beckmann Rearrangement of Oximes

Oximes derived from 2-acetyl-1-(phenylsulfonyl)pyrrole undergo Beckmann rearrangement under acidic conditions to form acetamide derivatives. This reaction is catalyzed by trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) .

| Oxime Structure | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Acetylpyrrolyl oxime | TFA, Δ, 6 hr | 1-(Phenylsulfonyl)pyrrole-2-acetamide | 85 |

| 2-Acetylpyrrolyl oxime | PPA, 95°C, 3 hr | Same as above | 78 |

Electrophilic Substitution and Regioselectivity

The phenylsulfonyl group directs electrophilic substitution to specific positions on the pyrrole ring:

-

Friedel-Crafts Acylation : Using AlCl₃ or BF₃·Et₂O, acylation occurs at the C-5 position .

-

Acetic Anhydride/TFA : Promotes substitution at the C-2 position .

Key Observation : Prolonged reaction times or strong Lewis acids (e.g., AlCl₃) induce acyl group migration from C-2 to C-4, forming thermodynamically stable isomers .

Reduction Reactions

While direct reduction of the acetyl group is not explicitly documented, analogous systems suggest potential pathways:

-

LiAlH₄ : Reduces ketones to secondary alcohols.

-

NaBH₄ : Less effective for aromatic ketones but may reduce under forcing conditions.

Catalytic Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling with aryl halides. For example, coupling with 2-chloro-5-iodopyridine forms biaryl derivatives, though yields and conditions require optimization .

Structural Rearrangements

Under acidic conditions (e.g., TFA), acyl groups may migrate between ring positions. For example:

Key Mechanistic Insights

-

Regioselectivity : Governed by the phenylsulfonyl group’s electron-withdrawing effect and steric factors .

-

Rearrangement Dynamics : Acyl group migration is attributed to protonation of the carbonyl oxygen, facilitating electrophilic shift .

This compound’s versatility in generating bioactive derivatives (e.g., carbonic anhydrase inhibitors ) underscores its utility in drug discovery. Further studies should explore enantioselective modifications and catalytic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Biological Activity

The pyrrole moiety is a common structural feature in numerous biologically active compounds. 2-Acetyl-1-(phenylsulfonyl)pyrrole has been studied for its potential as a carbonic anhydrase inhibitor, which is relevant in treating conditions like glaucoma and obesity. Research indicates that this compound can form stable complexes with carbonic anhydrase, suggesting its utility in drug design targeting this enzyme class .

Synthesis of Pyrrolyl Amides

This compound serves as a precursor for synthesizing various pyrrolyl amides, which are important in pharmaceutical applications. The pyrrolecarboxamide structure is found in several natural products with antiviral and antibacterial properties, such as sceptrin and storniamide . The conversion of this compound into carboxylic acids via haloform reactions allows for further amidation processes, enhancing its applicability in drug development .

Organic Synthesis Applications

Electrophilic Substitution Reactions

this compound exhibits tunable reactivity in Friedel-Crafts acylation reactions. Depending on the acid catalyst used, the site of substitution can be directed to either the C-2 or C-3 position of the pyrrole ring . This regioselectivity is crucial for synthesizing specific derivatives that can have varied biological activities.

Beckmann Rearrangement Studies

The compound has also been involved in studies examining the Beckmann rearrangement of oximes derived from pyrroles. Such reactions are important for generating new compounds with potential pharmacological effects. Investigations into the thermal and microwave-assisted rearrangements have shown promising results, paving the way for more efficient synthetic pathways .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Carbonic Anhydrase Inhibitor | |

| Pyrrolyl Amides | Antiviral/Bacterial | |

| Sceptrin | Antiviral | |

| Storniamide | Antibacterial |

Case Study: Synthesis of Pyrrolyl Amides

In one study, researchers synthesized various pyrrolyl amides from this compound using microwave-assisted amidation techniques. The results indicated enhanced yields compared to traditional methods, demonstrating the efficiency of modern synthetic strategies in drug development .

Table 2: Electrophilic Substitution Results

| Catalyst Used | Predominant Product | Reaction Conditions |

|---|---|---|

| Aluminum Chloride | C-3 Substituted Product | Room Temperature |

| Titanium Tetrachloride | C-2 Substituted Product | Reflux |

| Ferric Chloride | C-3 Substituted Product | 0 °C to Room Temperature |

Wirkmechanismus

The mechanism of action of 2-Acetyl-1-(phenylsulfonyl)pyrrole involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules. The acetyl group can also play a role in modulating the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Phenylsulfonyl)pyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.

2-Acetylpyrrole: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.

1-(Phenylsulfonyl)-2-methylpyrrole: Similar structure but with a methyl group instead of an acetyl group.

Uniqueness

2-Acetyl-1-(phenylsulfonyl)pyrrole is unique due to the presence of both the acetyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity

Biologische Aktivität

2-Acetyl-1-(phenylsulfonyl)pyrrole is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₂H₁₁NO₃S and consists of a pyrrole ring substituted with both an acetyl group and a phenylsulfonyl group. The synthesis typically involves the reaction of 1-(phenylsulfonyl)pyrrole with acetic anhydride under reflux conditions, often in the presence of a Lewis acid catalyst to enhance yield and reactivity.

Synthetic Route:

The biological activity of this compound is attributed to its interaction with various molecular targets. The phenylsulfonyl group serves as an electron-withdrawing moiety, which influences the reactivity of the pyrrole ring. This structural feature can enhance the compound's ability to interact with biological molecules, potentially leading to therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that modifications to the pyrrole scaffold can enhance its inhibitory effects on enzymes such as carbonic anhydrase II (α-CA II), which is implicated in various cancer types .

Case Study: Inhibition of Carbonic Anhydrase II

- Findings : While this compound itself demonstrated minimal α-CA II inhibition, its derivatives exhibited enhanced activity. The introduction of carboxylic acid groups in modified derivatives significantly improved binding affinity to the enzyme's active site .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological efficacy of this compound. Variations in substituents on the pyrrole ring can lead to diverse pharmacological profiles. For example, compounds with additional functional groups have shown improved selectivity and potency against specific cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(Phenylsulfonyl)pyrrole | Lacks acetyl group | Lower reactivity |

| 2-Acetylpyrrole | Lacks phenylsulfonyl group | Different chemical properties |

| 1-(Phenylsulfonyl)-2-methylpyrrole | Contains methyl group | Similar but distinct activity |

The dual presence of both acetyl and phenylsulfonyl groups in this compound confers unique reactivity and potential therapeutic applications not seen in its analogues.

Eigenschaften

IUPAC Name |

1-[1-(benzenesulfonyl)pyrrol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10(14)12-8-5-9-13(12)17(15,16)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDMXZKPGSYRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351665 | |

| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672199 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

86688-88-2 | |

| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-1-(phenylsulfonyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 2-Acetyl-1-(phenylsulfonyl)pyrrole itself did not show carbonic anhydrase II inhibition, but its derivatives did. Why might this be the case?

A1: While this compound exhibited minimal carbonic anhydrase II (α-CA II) inhibition [], the study found that modifying this scaffold could lead to increased inhibitory activity. Specifically, converting this compound into its corresponding carboxylic acid and subsequently forming amides with various amines led to derivatives with notable α-CA II inhibition []. This suggests that the presence of the carboxamide group, and potentially the specific amine substituent on the amide, plays a crucial role in enhancing binding affinity to the enzyme's active site. Further investigations into the structure-activity relationship of these derivatives would be needed to fully elucidate the key structural elements responsible for the observed increase in inhibitory potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.